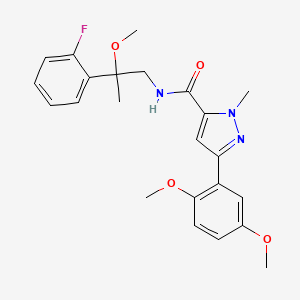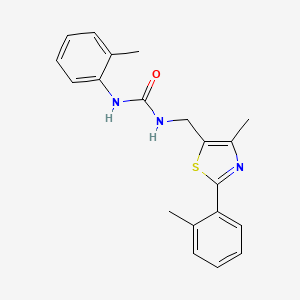
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MTU and has been studied for its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing thiadiazole, thiazole, and pyridine derivatives containing triazole moieties, which involve reactions of various chemical intermediates to produce compounds with potential biological activities. For example, Abdelriheem, Mohamed, and Abdelhamid (2017) reported on the synthesis of thiadiazole derivatives containing the 1,2,3-triazole moiety, illustrating the chemical versatility and potential of such compounds for further modification and study (Abdelriheem, N. A., Mohamed, A. M. M., & Abdelhamid, A.).
Biological Activity
Novel thiazolyl urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, showing that some of these compounds exhibit promising antimicrobial properties against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines. Shankar et al. (2017) highlighted the potential of these compounds in the development of new therapeutic agents (Shankar, B., et al.).
Structural Studies and Molecular Interactions
The crystal structure and molecular interactions of thiazolyl urea derivatives have been studied to understand their conformational adjustments and self-assembly properties, as seen in research by Phukan and Baruah (2016), which could provide insights into their functional properties and applications in material science (Phukan, N., & Baruah, J.).
properties
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-8-4-6-10-16(13)19-22-15(3)18(25-19)12-21-20(24)23-17-11-7-5-9-14(17)2/h4-11H,12H2,1-3H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCIRIOTNJYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


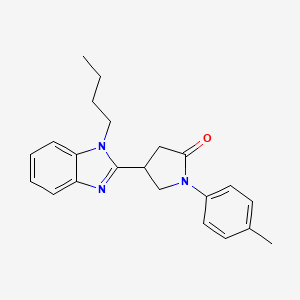
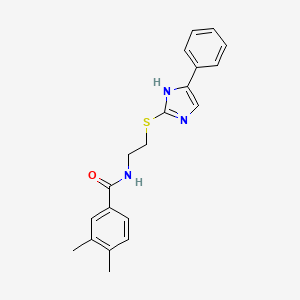

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)
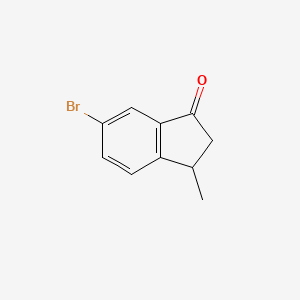
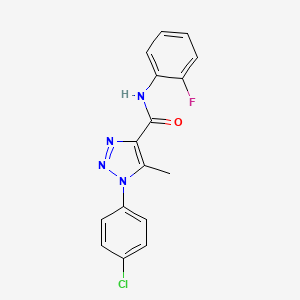
![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)
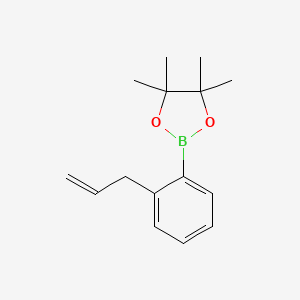
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)
